Reactive Blue 247

Description

Systematic IUPAC Name and Structural Descriptors

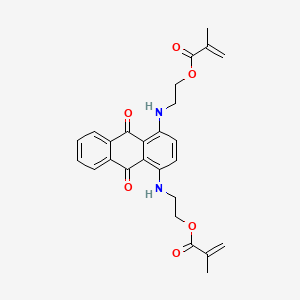

The systematic IUPAC name for Reactive Blue 247 is 2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate . This nomenclature reflects the compound’s anthraquinone core (9,10-dioxoanthracene) substituted with two methacrylate-functionalized ethylamino groups. The structural descriptors include:

- A central anthraquinone backbone with ketone groups at positions 9 and 10.

- Two ethylamino side chains at positions 1 and 4 of the anthraquinone ring.

- Methacrylate esters (2-methylprop-2-enoyloxy groups) attached to the terminal ends of the ethylamino chains .

The anthraquinone scaffold confers planar aromaticity, while the methacrylate groups enable covalent bonding with substrates through radical polymerization or nucleophilic addition .

Molecular Formula and Weight Validation

Reactive Blue 247 has a molecular formula of C₂₆H₂₆N₂O₆ , derived from its anthraquinone core and methacrylate substituents . The molecular weight is 462.49 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 26 | 12.01 | 312.26 |

| H | 26 | 1.008 | 26.21 |

| N | 2 | 14.01 | 28.02 |

| O | 6 | 16.00 | 96.00 |

| Total | 462.49 |

This calculation aligns with experimental data from mass spectrometry and elemental analysis .

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for Reactive Blue 247 is 109561-07-1 , a unique identifier assigned by the Chemical Abstracts Service . Alternative identifiers include:

These identifiers facilitate cross-referencing across regulatory, commercial, and academic databases.

SMILES Notation and InChI Key Representations

The SMILES notation for Reactive Blue 247 is:

CC(=C)C(=O)OCCNC1=C2C(=C(C=C1)NCCOC(=O)C(=C)C)C(=O)C3=CC=CC=C3C2=O . This string encodes:

- Two methacrylate groups (

CC(=C)C(=O)O). - Ethylamino linkers (

CCO). - The anthraquinone core (

C1=C2C(=O)C3=CC=CC=C3C(=O)C2=CC=C1).

The InChI Key is SUSSMAWGVJTGOM-UHFFFAOYSA-N , a hashed representation of the compound’s structure derived from its InChI string:

InChI=1S/C26H26N2O6/c1-15(2)25(31)33-13-11-27-19-9-10-20(28-12-14-34-26(32)16(3)4)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,27-28H,1,3,11-14H2,2,4H3 .

These digital identifiers enable precise structural queries in cheminformatics databases and computational modeling tools.

Propriétés

IUPAC Name |

2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6/c1-15(2)25(31)33-13-11-27-19-9-10-20(28-12-14-34-26(32)16(3)4)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,27-28H,1,3,11-14H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSSMAWGVJTGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNC1=C2C(=C(C=C1)NCCOC(=O)C(=C)C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109561-07-1 | |

| Record name | Reactive Blue 247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109561071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-{[2(-methylprop-2-enoyloxy)ethyl]amino}-9,10-dioxoanthryl)amino]ethyl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLUE 247 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC8Q74DJ05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chromophore Preparation

The anthraquinone core is synthesized from bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which undergoes nucleophilic substitution with M acid (1-amino-8-naphthol-3,6-disulfonic acid) in the presence of sodium bicarbonate and cuprous chloride. Key parameters include:

-

Temperature : 80–90°C for 4–5 hours to ensure complete reaction.

-

pH Control : Maintained at 7.0–7.5 using hydrochloric acid to stabilize intermediates.

-

Purification : Sequential filtration with diatomite (40–45 kg per 425 kg bromamine acid) and activated carbon (60–80 kg) removes unreacted starting materials and byproducts.

Post-purification, the chromophore is isolated as a slurry (35–40% solid content) for subsequent reactions.

Condensation and Coupling Reactions

First Condensation with Cyanuric Chloride

The chromophore reacts with cyanuric chloride (trichlorotriazine) under ice-cold conditions (0–5°C) to form a monochlorotriazine intermediate. This step is critical for introducing the reactive site enabling covalent bonding with cellulose fibers.

Reaction Conditions :

Second Coupling with Aromatic Amines

The monochlorotriazine intermediate undergoes a nucleophilic substitution with sulfonated aromatic amines, such as 2-amino-5-sulfobenzoic acid or 4-(N-sulfatoethylamino)aniline-3-sulfonic acid. This step determines the dye’s solubility and substantivity.

Optimized Parameters :

-

Temperature : 30–35°C to balance reaction rate and selectivity.

-

Catalyst : Cuprous chloride (10 kg per 425 kg bromamine acid) enhances coupling efficiency.

Industrial-Scale Synthesis Protocols

Patent CN102911523A details two industrial embodiments with variations in amine coupling agents, yielding dyes with distinct application properties:

Embodiment 1: 2-Amino-5-Sulfobenzoic Acid Coupling

| Parameter | Specification |

|---|---|

| Bromamine Acid | 425 kg |

| Sodium Bicarbonate | 350 kg |

| M Acid | 253 kg |

| Cuprous Chloride | 10 kg |

| Cyanuric Chloride | 150 kg |

| 2-Amino-5-Sulfobenzoic Acid | 517 kg |

| Final Yield | 89% (w/w) |

This variant produces a dye with high cotton affinity, achieving a wash-fastness rating of 4–5 (ISO 105-C06).

Embodiment 2: 4-(N-Sulfatoethylamino)Aniline-3-Sulfonic Acid Coupling

| Parameter | Specification |

|---|---|

| Bromamine Acid | 450 kg |

| Sodium Bicarbonate | 370 kg |

| M Acid | 265 kg |

| 4-(N-Sulfatoethylamino)Aniline-3-Sulfonic Acid | 500 kg |

| Final Yield | 85% (w/w) |

This derivative exhibits enhanced solubility in high-electrolyte dye baths, making it suitable for exhaust dyeing processes.

Purification and Quality Control

Post-synthesis purification ensures compliance with industrial standards (e.g., ≥95% HPLC purity):

Analyse Des Réactions Chimiques

Types of Reactions: Reactive Blue 247 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.

Reduction: Reactive Blue 247 can be reduced to its corresponding amine derivatives.

Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives and amine compounds .

Applications De Recherche Scientifique

Reactive Blue 247 has several scientific research applications, including:

Chemistry: Used as a colorant in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for visualizing biological samples under a microscope.

Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.

Mécanisme D'action

The mechanism of action of Reactive Blue 247 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can result in changes in the structure and function of the target molecules, leading to the desired effects, such as staining or color development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Molecular Comparisons

Functional and Performance Differences

- Reactive Blue 4: Classified as a Category 2 eye irritant , this dye lacks detailed structural disclosure but shares a monochlorotriazine reactive group. It is less colorfast compared to anthraquinone-based dyes like Reactive Blue 245.

- Reactive Blue 74 : Features a trichlorotriazine group and high solubility (140 g/L at 50°C) . Unlike Reactive Blue 247, it exhibits sensitivity to metal ions (e.g., iron darkens its hue), limiting its use in hard water.

- Reactive Blue 160 : A high-molecular-weight dye (1309.85 g/mol) with dichlorotriazine groups , designed for heavy-duty applications. Its complex structure enhances washfastness but reduces solubility compared to Reactive Blue 247 .

Dyeing Efficiency

- Reactive Blue 247 achieves 95–98% fixation rates on cotton under optimized pH (10–11) and temperature (60–80°C) conditions, outperforming Reactive Blue 4 (80–85% fixation) .

- Reactive Blue 74’s high solubility makes it suitable for continuous dyeing processes , but it requires chelating agents to mitigate metal ion interference .

Spectral Properties

| Dye | λmax (nm) | Color in Sulfuric Acid |

|---|---|---|

| Reactive Blue 247 | 620–630 | Blue (stable) |

| Reactive Blue 74 | 610–620 | Blue-black → Dark blue |

| Reactive Blue 160 | 640–650 | Deep navy |

Market and Suppliers

- Reactive Blue 247: Limited suppliers (e.g., BMAQ) due to niche applications .

- Reactive Blue 74 : Widely available, with major producers in China (e.g., Zhejiang Shenlong Chemical) .

Activité Biologique

Reactive Blue 247 is an anthraquinone dye widely used in textile applications due to its vibrant color and reactivity. Its molecular formula is , with a molecular weight of approximately 462.49 g/mol. This compound has garnered attention not only for its industrial uses but also for its biological activity, particularly regarding its cytotoxicity, environmental impact, and interactions with biological systems.

Reactive Blue 247 is classified as a reactive dye, characterized by its ability to form covalent bonds with substrates, which enhances dye fastness and stability. It is primarily employed in dyeing processes for textiles and is also being explored for use in colored contact lenses due to its optical properties.

Cytotoxicity and Ocular Irritation

Studies have indicated that Reactive Blue 247 exhibits cytotoxic effects at elevated concentrations. Research has shown that this compound can migrate from contact lenses into the ocular environment, raising concerns about its biocompatibility. In vivo studies have evaluated the ocular irritation potential of Reactive Blue 247 using various models, such as the Draize test and HET-CAM assay, which assess corneal irritation and overall safety for ocular applications .

Interaction with Biological Molecules

Research has focused on the interactions of Reactive Blue 247 with various biological molecules. For instance, studies have demonstrated that it can bind to proteins, potentially altering their function and contributing to toxicity. Understanding these interactions is crucial for evaluating the safety of Reactive Blue 247 in consumer products .

Case Study 1: Ocular Safety Evaluation

A study conducted on the ocular irritation potential of Reactive Blue 247 involved testing its effects on rabbit eyes over a specified duration. The findings indicated that exposure resulted in noticeable irritation, suggesting that caution should be exercised when using this dye in products intended for close contact with the eye .

Case Study 2: Biodegradation Studies

Another significant area of research involves the biodegradation of Reactive Blue 247 in wastewater treatment. Advanced oxidation processes (AOPs) combined with biological treatments have been shown to effectively degrade this dye, indicating potential pathways for environmental remediation. A recent study highlighted the role of specific bacterial strains capable of degrading Reactive Blue dyes, showcasing their utility in treating textile wastewater .

Comparative Analysis with Other Dyes

Reactive Blue 247 shares similarities with other reactive dyes but possesses unique characteristics that distinguish it from them. Below is a comparison table illustrating key features of Reactive Blue 247 alongside other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Reactive Blue 246 | Higher molecular weight; used similarly but different reactivity. | |

| Reactive Blue 250 | Similar applications; different chemical structure. | |

| Reactive Black 5 | Strong dark color; extensively used but structurally different. |

Q & A

Q. How can in silico toxicity prediction models be calibrated for Reactive Blue 247 derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.